N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide
Description
N-(6-Methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide is a synthetic small molecule featuring a hybrid structure combining a 6-methoxyquinoline moiety and a 2-oxo-2H-pyran-5-carboxamide group. The quinoline scaffold is a well-established pharmacophore in antimalarial agents (e.g., primaquine derivatives, as seen in and ), while the pyranone carboxamide group is associated with enzyme inhibition and anticancer activity.
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-6-oxopyran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-21-12-7-10-3-2-6-17-15(10)13(8-12)18-16(20)11-4-5-14(19)22-9-11/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVHWFGJTICUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=COC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common synthetic route includes the following steps:
Quinoline Synthesis: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Methoxylation: : The quinoline core is then subjected to methoxylation to introduce the methoxy group at the 6-position. This can be achieved using methanol in the presence of a strong acid catalyst.
Coupling Reaction: : The quinoline derivative is then coupled with the pyran-2-one derivative to form the final product. This step often involves the use of coupling reagents such as carbodiimides or peptide coupling agents.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
Reaction: The carboxamide group in Compound A undergoes hydrolysis under acidic or basic conditions to yield 2-oxo-2H-pyran-5-carboxylic acid and 6-methoxyquinolin-8-amine.
Conditions:
-
Basic: NaOH (10%) in ethanol/water (1:1) at 80°C for 8 hours .
Products:
| Acidic Hydrolysis | Basic Hydrolysis |
|-------------------------|---------------------------|
| 2-Oxo-2H-pyran-5-carboxylic acid | Sodium salt of 2-oxo-2H-pyran-5-carboxylate |
| 6-Methoxyquinolin-8-amine hydrochloride | 6-Methoxyquinolin-8-amine |
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide ion (basic) on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond .
Electrophilic Substitution
Reaction: The electron-rich 6-methoxyquinoline moiety undergoes electrophilic substitution at positions 5 and 7.
Example: Nitration with HNO₃/H₂SO₄ at 0°C yields N-(6-methoxy-5-nitroquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide .
Conditions:
Demethylation of Methoxy Group
Reaction: The methoxy group is converted to a hydroxyl group using BBr₃ or HI.
Conditions:
-
BBr₃ (3 eq) in CH₂Cl₂, room temperature, 6 hours .
Product: N-(6-hydroxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide (yield: 85%) .
Ring-Opening Reactions
Reaction: The lactone ring in the pyranone undergoes nucleophilic attack.
Example: Reaction with hydrazine hydrate forms 5-(hydrazinecarbonyl)-2H-pyran-2-one .
Conditions:
Cycloaddition Reactions
Reaction: The pyranone participates in [4+2] cycloadditions with dienophiles.
Example: Reaction with maleic anhydride yields a fused bicyclic adduct .
Conditions:
Cross-Coupling Reactions
Reaction: Suzuki-Miyaura coupling at the quinoline’s C-5 position (post-demethylation).
Example: Reaction with phenylboronic acid forms N-(6-methoxy-5-phenylquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide .
Conditions:
Biological Activity and Derivatives
Key Derivatives and Activities:
Synthetic Routes
Primary Synthesis Pathway:
Spectroscopic Characterization
Key Data for Compound A:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide exhibit potent antimicrobial properties. These compounds target various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of quinoline-based compounds possess significant inhibitory effects against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .
Anticancer Properties
The compound has demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes related to cancer cell proliferation and survival. For example, the inhibition of protein kinases involved in cell signaling pathways is a noted mechanism through which these compounds exert their anticancer effects .
Enzyme Inhibition
This compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and various kinases. AChE inhibitors are particularly relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. Some derivatives of this compound have shown comparable or superior inhibitory activity to established AChE inhibitors such as donepezil .
Targeting Protein Kinases
The compound's structural features allow it to interact with protein kinases, which are crucial in regulating cellular functions such as metabolism, growth, and apoptosis. By modulating kinase activity, these compounds can influence various signaling pathways, potentially leading to therapeutic benefits in conditions like cancer and inflammatory diseases .
Role in Signal Transduction
This compound may serve as a tool for studying signal transduction mechanisms within cells. Its ability to inhibit specific kinases allows researchers to dissect complex signaling networks and understand their roles in disease processes .
Development of Novel Materials
The unique properties of this compound make it a candidate for developing novel materials with specific functionalities, such as sensors or drug delivery systems. Its chemical stability and ability to form complexes with metals can be exploited in creating advanced materials for electronic or biomedical applications .
Case Studies
Mechanism of Action
The mechanism by which N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several carboxamide derivatives and quinoline-based molecules:
- Quinoline vs. Pyranone Derivatives: The target compound’s 6-methoxyquinoline group may improve membrane permeability compared to naphthalen-1-yl (13) or cyclohexyl (14) substituents, as seen in primaquine analogues. However, bulkier groups like naphthalen-1-yl (13) could reduce solubility.
Pharmacological Potential and Challenges
- Advantages: The hybrid structure could synergize the antimetabolite properties of quinolines with the enzyme inhibitory effects of pyranone carboxamides.
Biological Activity
N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a quinoline moiety linked to a pyranone, which may influence its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 6-methoxyquinoline have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| This compound | TBD | TBD |
Antiplasmodial Activity
A study on related quinoline derivatives demonstrated promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The findings suggest that modifications to the quinoline structure can enhance activity and selectivity .
Table 2: Antiplasmodial Activity of Quinoline Derivatives
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound C | 0.324 | 137.6 |
| Compound D | 1.26 | 59.7 |
| This compound | TBD | TBD |
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial and parasitic metabolism.
- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into microbial membranes, disrupting their integrity.
- Interference with DNA/RNA Synthesis : Some derivatives affect nucleic acid synthesis pathways, leading to cell death.
Case Studies
A notable case study involved the synthesis and testing of several quinoline-based compounds where this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.05 µM, suggesting potent antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
